5-HT2A Receptor Affinity and Signaling: Ariadne vs. DOM
In a direct head-to-head comparison using human 5-HT2A receptors, Ariadne demonstrates lower binding affinity and reduced signaling efficacy compared to its alpha-methyl analog DOM. Racemic Ariadne binds with a Ki of 120 nM, while (R)-Ariadne binds with a Ki of 53 nM [1]. In Gq dissociation assays, Ariadne shows a 4- to 6-fold weaker potency than DOM and a significant drop in efficacy (Emax = 80% for Ariadne vs. 96% for DOM) [2]. This reduced signaling potency and efficacy, rather than simple binding affinity, is the proposed mechanism for its non-hallucinogenic profile [3].
| Evidence Dimension | 5-HT2A Receptor Gq Signaling Efficacy (Emax) |
|---|---|
| Target Compound Data | Emax = 80% (relative to 5-HT) for racemic Ariadne |
| Comparator Or Baseline | Emax = 96% (relative to 5-HT) for racemic DOM |
| Quantified Difference | Ariadne exhibits a 16% absolute reduction in Gq efficacy; potency is 4- to 6-fold lower than DOM |
| Conditions | Human 5-HT2A receptor; BRET-based Gq dissociation assay; reference ligand 5-HT |
Why This Matters
This efficacy differential is critical for researchers seeking 5-HT2A engagement without triggering the full psychedelic behavioral response, making Ariadne essential for non-hallucinogenic 5-HT2A agonist studies.
- [1] Cunningham MJ, Bock HA, Serrano IC, et al. ACS Chemical Neuroscience. 2022;14(1):119-135. View Source
- [2] Cunningham MJ, Bock HA, Serrano IC, et al. ACS Chemical Neuroscience. 2022;14(1):119-135. (Gq and β-arrestin2 data) View Source
- [3] Cunningham MJ et al. Lower 5-HT2A receptor signaling efficacy hypothesis. ACS Chem Neurosci. 2022. View Source
